molecular formula C21H26N4O4 B6431281 tert-butyl 2-{2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carbonyl}pyrrolidine-1-carboxylate CAS No. 1902937-77-2

tert-butyl 2-{2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carbonyl}pyrrolidine-1-carboxylate

Cat. No.: B6431281
CAS No.: 1902937-77-2
M. Wt: 398.5 g/mol
InChI Key: PKPBQOVFJVQMDS-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-{2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carbonyl}pyrrolidine-1-carboxylate is a structurally complex molecule featuring a tricyclic 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene core conjugated with a tert-butyl-protected pyrrolidine moiety. This compound is synthesized via a Mitsunobu-type reaction, as demonstrated in a 2024 European patent application, where it was prepared in 90% yield using (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and a carboxamide intermediate under tetrahydrofuran (THF) solvent conditions . The tert-butyl group likely serves as a protective moiety, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-21(2,3)29-20(28)24-11-6-7-16(24)19(27)23-12-9-15-14(13-23)18(26)25-10-5-4-8-17(25)22-15/h4-5,8,10,16H,6-7,9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPBQOVFJVQMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 2-{2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carbonyl}pyrrolidine-1-carboxylate (CAS Number: 1902937-77-2) is a complex organic molecule characterized by its unique tricyclic structure and potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26N4O4
  • Molecular Weight : 398.4555 g/mol
  • SMILES Notation : O=C(C1CCCN1C(=O)OC(C)(C)C)N1CCc2c(C1)c(=O)n1c(n2)cccc1

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar tricyclic structures often exhibit significant antimicrobial properties. For instance, studies have shown that triazatricyclo compounds can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes through enzyme inhibition or membrane disruption .

Antitumor Properties

The compound's unique structure suggests potential antitumor activity. Triazatricyclo compounds have been reported to interact with DNA and inhibit cell proliferation in cancer cell lines. This interaction may be attributed to the ability of the compound to intercalate within DNA strands or inhibit topoisomerase enzymes involved in DNA replication .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial for cellular metabolism and proliferation.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antibacterial Activity : A study reported that triazatricyclo compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
  • Antitumor Studies : In vitro assays demonstrated that derivatives of triazatricyclo compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Synergistic Effects : Research has indicated that combinations of this compound with other antimicrobial agents enhance efficacy against resistant bacterial strains, suggesting a potential for use in combination therapies .

Data Tables

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTriazatricyclo derivativesInhibition of E. coli growth
AntitumorSimilar tricyclic structuresInduction of apoptosis in cancer cells
Synergistic EffectsVarious antibioticsEnhanced antibacterial activity

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Analogues

Compound Name Molecular Formula* Molecular Weight (g/mol)* Core Structure Key Substituents
Target Compound Likely C₂₃H₂₇N₅O₅ ~477.50 1,5,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene tert-butyl ester, pyrrolidine carbonyl
Ethyl 6-benzoylimino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate C₂₅H₂₅N₅O₄ 467.51 Same tricyclic core Ethyl ester, benzoyl, butyl
tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate C₁₈H₂₄N₂O₃ 316.39 Octahydropyrrolo[3,4-b]pyrrole tert-butyl, benzyl, oxo group

*Calculated based on structural analysis where explicit data is unavailable.

Key Observations:

In contrast, the octahydropyrrolopyrrole core () is fully saturated, offering conformational flexibility .

The ethyl ester in ’s compound may increase polarity compared to the tert-butyl group, influencing solubility and hydrolysis rates . The benzoyl and benzyl groups in analogues () introduce aromaticity, which could affect binding affinity in biological systems.

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to the ethyl ester analogue, enhancing membrane permeability.
  • Stability : Tert-butyl esters are hydrolytically stable under basic conditions, whereas ethyl esters may undergo faster enzymatic cleavage in vivo .

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